2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid
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Overview
Description
2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core. This structure is notable for its broad spectrum of biological activities, making it a valuable target in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes . One common method is the Groebke-Blackburn three-component reaction, which combines 2-aminopyridine, an aldehyde, and an isonitrile . Another approach involves the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with copper chloride and isoamyl nitrite in anhydrous acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to effects such as antimicrobial or anticancer activity . The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid methyl ester
- ETHYL 7-METHYL-5,6,7,8-TETRAHYDROIMIDAZO [1,2-A]PYRAZINE-2-CARBOXYLATE
- ®-2-Ethyl-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-2-3-12-6-8(5-10(13)14)11-9(12)4-7/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
GSVNXKBJQNQQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C=C(N=C2C1)CC(=O)O |
Origin of Product |
United States |
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